molecular formula C₄₆H₅₅NO₁₄ B1144561 N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel CAS No. 502626-06-4

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel

Cat. No. B1144561
CAS RN: 502626-06-4
M. Wt: 845.93
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel” is also known as "Paclitaxel impurity Q" . It is one of the impurities of Paclitaxel, a tetracyclic diterpenoid originally isolated from the Pacific yew tree Taxus brevifolia . It is used in cancer chemotherapy as a mitotic inhibitor .


Synthesis Analysis

The biosynthesis of Paclitaxel, the parent compound of “N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel”, has been studied using synthetic biology . The content of Paclitaxel in the bark of yew trees is extremely low, thus alternative sources need to be developed urgently to meet the clinical demands . Using methods of synthetic biology to realize the heterologous expression of Paclitaxel-related genes in microbial hosts could be a good choice .


Molecular Structure Analysis

The molecular formula of “N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel” is C46H55NO14 . Its molecular weight is 845.93 .


Chemical Reactions Analysis

As an impurity of Paclitaxel, “N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel” is used in scientific research to study various aspects of Paclitaxel, a potent anticancer drug.

Scientific Research Applications

Oncology Research

Paclitaxel and its derivatives, including N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, are extensively studied for their anticancer properties. They have shown efficacy against various cancer cell lines, making them valuable in developing new chemotherapy agents .

Combinatorial Therapies

Finally, N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is part of research into combinatorial therapies, where it is used in conjunction with other drugs to explore synergistic effects and improve cancer treatment efficacy.

Mechanism of Action

Target of Action

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, also known as Paclitaxel Impurity Q , is a derivative of Paclitaxel . The primary target of Paclitaxel and its derivatives is the microtubule component of the cell cytoskeleton . Microtubules play a crucial role in cell division, and by stabilizing these structures, Paclitaxel prevents their disassembly, which is necessary for cell division .

Mode of Action

The compound binds to the β-subunit of tubulin in microtubules, stabilizing them against depolymerization . This stabilization prevents the normal dynamic reorganization of the microtubule network that is essential for vital interphase and mitotic cellular functions. In addition, Paclitaxel induces abnormal arrays or “bundles” of microtubules throughout the cell cycle and multiple asters of microtubules during mitosis .

Biochemical Pathways

The binding of this compound to microtubules leads to the suppression of microtubule dynamics, which is believed to be responsible for its cytotoxicity . Paclitaxel has been shown to induce microtubule assembly in vitro, and it can do so in the absence of GTP, the normal physiological cofactor . This activity is likely the consequence of the suppression of microtubule dynamics.

Pharmacokinetics

Paclitaxel itself is known to have complex pharmacokinetics, with a high degree of plasma protein binding and a large volume of distribution . It is metabolized primarily by the liver and eliminated in the bile .

Result of Action

The result of the action of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel is the inhibition of cell division, leading to cell death . This makes it effective as an antineoplastic agent . It is used in the study of structure and function of microtubules into tubulin .

Action Environment

The action of N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, like other chemotherapeutic agents, can be influenced by various environmental factors. These include the presence of drug transporters, the metabolic state of the cells, and the presence of other drugs

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel involves the debenzylation of paclitaxel followed by acylation with (3E)-hex-3-enoyl chloride. The reaction is carried out in the presence of a base to facilitate the acylation reaction. The resulting product is purified by column chromatography to obtain the final compound.", "Starting Materials": ["Paclitaxel", "(3E)-hex-3-enoyl chloride", "Base (such as triethylamine or pyridine)", "Solvent (such as dichloromethane or tetrahydrofuran)"], "Reaction": ["Debenzylation of paclitaxel using a suitable reagent (such as hydrogen gas in the presence of palladium on carbon catalyst)", "Addition of (3E)-hex-3-enoyl chloride to the reaction mixture in the presence of a base", "Stirring the reaction mixture at room temperature for a suitable duration", "Workup of the reaction mixture to obtain the crude product", "Purification of the crude product by column chromatography using a suitable solvent system (such as hexane/ethyl acetate) to obtain the final product"] }

CAS RN

502626-06-4

Product Name

N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel

Molecular Formula

C₄₆H₅₅NO₁₄

Molecular Weight

845.93

synonyms

(αR,βS)-α-Hydroxy-β-[[(2E)-1-oxo-2-hexen-1-yl]amino]benzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.